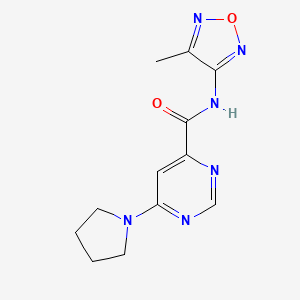

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c1-8-11(17-20-16-8)15-12(19)9-6-10(14-7-13-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCZAJODGBUHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with pyrrolidine.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Final Coupling Reaction: The final step involves coupling the oxadiazole and pyrimidine intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Case Studies

Several studies have explored the anticancer effects of similar compounds:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, including leukemia and melanoma. One compound showed a GI50 value of 3.52 µM against HL-60 leukemia cells, indicating potent activity .

- In Vivo Efficacy : Another study reported that N-(1,3,4-oxadiazol-2-yl)benzamides exhibited effective tumor suppression in animal models, highlighting their potential as therapeutic agents .

Antimicrobial Properties

Oxadiazole derivatives have also been recognized for their antimicrobial activities. Research has shown that these compounds can effectively combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Notable Findings

A study demonstrated that certain oxadiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential as novel antibiotics . The structure of N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide may contribute to its enhanced efficacy against microbial pathogens.

Pharmacological Targeting

The compound is being investigated for its role as a pharmacological agent targeting specific enzymes involved in various diseases:

PDE4D Inhibition

Phosphodiesterase 4D (PDE4D) is a target implicated in cognitive functions and cancer progression. Compounds like N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide may inhibit PDE4D activity, thereby influencing both cognitive processes and tumor growth .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and its biological activity is crucial for optimizing its pharmacological properties.

Insights from SAR Studies

Recent SAR studies have highlighted that modifications to the pyrimidine ring or the oxadiazole group can significantly affect the compound's potency and selectivity against cancer cells . This information is vital for the design of more effective derivatives with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

- N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide

- N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(azepan-1-yl)pyrimidine-4-carboxamide

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Molecular Structure:

- Molecular Formula: C₁₂H₁₄N₆O₂

- Molecular Weight: 274.28 g/mol

- CAS Number: 1904060-98-5

The compound features a pyrimidine ring substituted with an oxadiazole moiety and a pyrrolidine group, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation: It can interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. For instance:

- Minimum Inhibitory Concentration (MIC): Compounds structurally related to this oxadiazole derivative have shown MIC values ranging from 3.125 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antibacterial properties .

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.125 - 12.5 | 2 |

| Escherichia coli | 3.125 - 12.5 | 2 |

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar derivatives have exhibited activity against various fungal strains, with some showing complete inhibition at concentrations as low as 0.0039 mg/mL .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound and its analogs:

- Antibacterial Studies: A study demonstrated that pyrrole-based compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli. The results indicated that modifications in the chemical structure could enhance potency .

- Enzyme Inhibition Studies: Research has shown that compounds with similar structures can act as effective inhibitors of specific enzymes involved in bacterial resistance mechanisms, making them potential candidates for developing new antibiotics.

- Therapeutic Applications: Investigations into the therapeutic effects of this compound suggest potential applications in treating infections caused by resistant bacterial strains due to its unique mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.